cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate
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Overview
Description
cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydrofuran ring with a carboxylate ester group
Preparation Methods
The synthesis of cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and tetrahydrofuran-2-carboxylic acid.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Synthetic Routes:
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate: This compound lacks the cis-configuration, which can affect its chemical properties and reactivity.
Methyl 5-(4-(trifluoromethyl)phenyl)furan-2-carboxylate: This compound has a furan ring instead of a tetrahydrofuran ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
methyl (2S,5R)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNDBIPJQNUCT-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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